Compound Description: This compound is a neuroleptic agent studied for its metabolic pathway in rats and humans. Following oral administration, it is primarily eliminated through urine. []
Relevance: This compound shares the core structure of a cyclohexylpiperazine moiety with 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol. Both compounds feature a cyclohexyl ring directly attached to the piperazine ring. The presence of this shared structural feature suggests potential similarities in their pharmacological profiles or metabolic pathways.
Compound Description: This series of compounds was synthesized and evaluated for analgesic activity. The erythro isomers exhibited significantly higher analgesic potency compared to their threo counterparts. [, ]
Relevance: These compounds share the 1-piperazinyl ethanol structural motif with 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol. The variations in the 4-position substituents on the piperazine ring allow for exploration of structure-activity relationships and potentially uncovering derivatives with enhanced analgesic properties. The presence of a cyclohexyl substituent in 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol falls within the scope of these derivatives, suggesting a potential for analgesic activity. ,
Compound Description: This specific subset of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives demonstrated notable analgesic activity, with some members exhibiting potency 2-3 times that of codeine. []
Relevance: Similar to the broader class of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, these compounds share the 1-piperazinyl ethanol core structure with 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol. The significant analgesic activity observed in this subset, particularly the dl-erythro isomers, further strengthens the possibility of 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol exhibiting similar properties.
Compound Description: This compound and its pharmacologically acceptable salts are subjects of investigation for their preparation and potential therapeutic applications. []
Relevance: While this compound does not share a direct cyclohexylpiperazine structural element with 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, it highlights the relevance of substituted piperazine derivatives in pharmaceutical research. The presence of various substituents on the piperazine ring in both compounds emphasizes the potential for structural modifications to fine-tune their biological activities.
Compound Description: This compound, known as quetiapine hemifumarate, is an antipsychotic medication. A specific process for its preparation has been developed, involving halogenation, condensation, and purification steps. []
Relevance: Similar to the previous compound, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol fumarate belongs to the class of substituted piperazine derivatives. Although it lacks the cyclohexyl group present in 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, its inclusion underscores the significance of piperazine-based compounds in developing therapeutic agents, particularly for neurological disorders.
Compound Description: These compounds were designed as dopamine D2 partial agonists and autoreceptor agonists. Their ability to bind to dopamine receptors, inhibit dopamine synthesis, and modulate spontaneous locomotor activity in rats was studied. []
Relevance: These compounds highlight the pharmacological significance of incorporating a cyclohexyl moiety into piperazine-containing structures. While the aryl and indole components differ from 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, the shared presence of a cyclohexyl group linked to piperazine suggests a potential influence on receptor binding or biological activity. This structural similarity warrants consideration when exploring the potential pharmacological profile of 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol.
Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist. It induces calcium influx in cells expressing TRPV4 and causes contraction of the urinary bladder, highlighting the role of TRPV4 in bladder function. [, ]
Relevance: While GSK1016790A possesses a more complex structure than 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, they both share a piperazine ring as a central structural element. The pharmacological activity of GSK1016790A, particularly its effects on TRPV4, suggests that modifications to the piperazine ring can significantly impact biological activity. This insight could be valuable when investigating the potential pharmacological profile of 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol and its interactions with biological targets. ,
Compound Description: SDZ 211-939 is a synthetic inactivation inhibitor that targets cardiac voltage-dependent sodium channels (Nav). A unique bovine heart sodium channel isoform exhibits reduced sensitivity to SDZ 211-939. []
Relevance: Although structurally distinct from 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, SDZ 211-939 highlights the pharmacological relevance of piperazine derivatives, particularly those with a diphenylmethyl substituent. The differences in their structures and targets underscore the versatility of piperazine modifications in achieving diverse biological activities.
Compound Description: This series of compounds, specifically those with modifications at the 4-position of the pyrimidine ring, were synthesized and evaluated for antimalarial activity. Many exhibited potent activity against Plasmodium berghei and P. gallinaceum. []
Relevance: Although this class of compounds lacks the piperazine structure of 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, they emphasize the importance of exploring various heterocyclic scaffolds in drug development, particularly for targeting infectious diseases. The exploration of diverse dialkylaminoalkyl substituents at the 4-position of the pyrimidine ring in this series demonstrates the impact of structural modifications on antimalarial activity.
Compound Description: This compound serves as a reference drug for antimalarial activity in studies evaluating the efficacy of 2-[(4-[[(dialkylamino)alkyl]amino]-6-methyl-2-pyrimidinyl)amino]benzimidazoles (VII). []
Relevance: The inclusion of this compound highlights the continued need for new antimalarial drugs and provides a benchmark for comparing the activity of novel compounds. While structurally different from 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, its presence emphasizes the importance of exploring diverse chemical scaffolds in the search for new therapies.
Compound Description: This specific compound within the 2-[(4-[[(dialkylamino)alkyl]amino]-6-methyl-2-pyrimidinyl)amino]benzimidazoles series demonstrated exceptional antimalarial activity, exhibiting significantly higher potency than the reference drug 1-(p-chlorophenyl)-3-(4-[[2-(diethylamino)ethyl]amino]-6-methyl-2-pyrimidinyl)guanidine (I). This promising candidate is designated for preclinical toxicology studies and potential clinical trials. []
Relevance: Similar to its broader chemical class, this compound highlights the potential for structural modifications within a series to yield derivatives with enhanced pharmacological properties. While structurally dissimilar to 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, its inclusion underscores the value of systematic structural exploration in medicinal chemistry.
Compound Description: Ro 64-6198 is an opioid receptor like-1 (ORL-1) receptor agonist. It produces a distinct discriminative stimulus in rats compared to μ, κ, and δ opioid receptor agonists. []
Relevance: Ro 64-6198 highlights the importance of exploring diverse chemical scaffolds to target specific receptors involved in pain and other neurological processes. Though structurally distinct from 2-[4-cyclohexyl-1-(3-methylbutyl)-2-piperazinyl]ethanol, its inclusion underscores the potential for novel compounds to interact with specific receptor subtypes and produce unique pharmacological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.